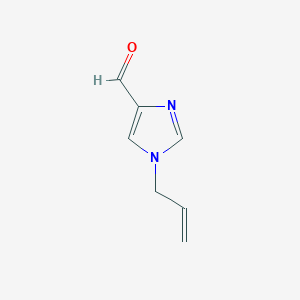

1-Allyl-1H-imidazole-4-carbaldehyde

説明

1-Allyl-1H-imidazole-4-carbaldehyde is a heterocyclic compound featuring an imidazole ring substituted with an allyl group at the 1-position and a carbaldehyde group at the 4-position. This compound is of interest in organic synthesis, particularly in pharmaceuticals and agrochemicals, due to its dual functional groups enabling diverse chemical transformations .

特性

CAS番号 |

88091-38-7 |

|---|---|

分子式 |

C7H8N2O |

分子量 |

136.15 g/mol |

IUPAC名 |

1-prop-2-enylimidazole-4-carbaldehyde |

InChI |

InChI=1S/C7H8N2O/c1-2-3-9-4-7(5-10)8-6-9/h2,4-6H,1,3H2 |

InChIキー |

JTHDSQTVTRRLSJ-UHFFFAOYSA-N |

正規SMILES |

C=CCN1C=C(N=C1)C=O |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions: 1-Allyl-1H-imidazole-4-carbaldehyde can be synthesized through several methods. One common approach involves the condensation of 1-allyl-1H-imidazole with a suitable aldehyde precursor under controlled conditions. The reaction typically requires a catalyst and may be carried out in the presence of a base to facilitate the formation of the desired product.

Industrial Production Methods: Industrial production of 1-allyl-1H-imidazole-4-carbaldehyde often involves optimized synthetic routes that ensure high yield and purity. These methods may include continuous flow reactions, use of advanced catalysts, and stringent control of reaction parameters to achieve efficient production.

化学反応の分析

Nucleophilic Addition at the Aldehyde Group

The aldehyde group undergoes nucleophilic additions with amines, alcohols, and organometallic reagents. A key application involves forming Schiff bases for pharmaceutical intermediates:

Example reaction with primary amines

| Reaction Parameter | Conditions | Yield (%) | Source |

|---|---|---|---|

| Aniline derivative | RT, EtOH, 12 hr | 82–91 | |

| Benzylamine | 0°C, DMF, NaH | 68 |

Schiff base formation is critical for synthesizing imidazolyl piperazine-2,5-diones, which show anticancer activity (IC values: 4.93–21.11 nM against NCI-H460 cells) .

Electrophilic Substitution on the Imidazole Ring

The electron-rich C2 and C5 positions of the imidazole ring participate in electrophilic substitutions:

Halogenation

Bromination at C5 occurs under mild conditions using NBS (N-bromosuccinimide):

| Catalyst | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|

| TiO | CHCl | 25 | 75 |

Cyclization Reactions

The allyl group facilitates [3+2] and [4+2] cycloadditions to form fused heterocycles:

Gold-catalyzed annulation

With ynamides, the compound forms 4-aminoimidazoles via α-imino gold carbene intermediates :

| Catalyst | Time (hr) | Atom Economy | Yield (%) |

|---|---|---|---|

| Au(I) complex | 6 | 100% | 92 |

Oxidation and Reduction Pathways

The aldehyde group is redox-active:

Reduction to alcohol

LiAlH reduces the aldehyde to 1-allyl-1H-imidazole-4-methanol :

| Reducing Agent | Temp (°C) | Yield (%) |

|---|---|---|

| LiAlH | 0 | 85 |

Oxidation to carboxylic acid

MnO oxidizes the allyl group selectively under mild conditions :

Cross-Coupling Reactions

The allyl group participates in palladium-catalyzed couplings:

Suzuki-Miyaura coupling

With aryl boronic acids, the allyl moiety forms biaryl imidazole derivatives:

| Catalyst | Base | Yield (%) |

|---|---|---|

| Pd(PPh) | KCO | 78 |

科学的研究の応用

1-Allyl-1H-imidazole-4-carbaldehyde has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex heterocyclic compounds.

Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

Medicine: Research is ongoing to explore its potential as a pharmacophore in drug development.

Industry: It is used in the development of advanced materials, including polymers and dyes.

作用機序

The mechanism of action of 1-allyl-1H-imidazole-4-carbaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on biomolecules, leading to potential biological effects. The imidazole ring can interact with metal ions and enzymes, influencing biochemical pathways.

類似化合物との比較

Structural and Functional Group Variations

The reactivity and applications of imidazole derivatives are highly dependent on substituent type, position, and electronic effects. Below is a comparative analysis of structurally related compounds:

1-Butyl-1H-imidazole-4-carbaldehyde

- Substituents : Butyl group (1-position), carbaldehyde (4-position).

- Key Differences: The butyl group, a linear alkyl chain, increases lipophilicity compared to the allyl group.

- Applications : Suitable for hydrophobic interactions in catalysis or as intermediates in surfactant synthesis .

5-Chloro-2-phenyl-1H-imidazole-4-carbaldehyde

- Substituents : Chloro (5-position), phenyl (2-position), carbaldehyde (4-position).

- Key Differences : The electron-withdrawing chloro group and aromatic phenyl ring alter electronic density, enhancing electrophilicity at the carbaldehyde group. This increases reactivity in nucleophilic additions (e.g., Schiff base formation) .

4-Methyl-1H-imidazole-5-carbaldehyde

- Substituents : Methyl (4-position), carbaldehyde (5-position).

- Key Differences: The methyl group at position 4 is electron-donating, reducing the electrophilicity of the imidazole ring compared to carbaldehyde-substituted derivatives. The carbaldehyde at position 5 (vs.

1-(4-Nitrophenyl)-1H-imidazole

- Substituents : 4-Nitrophenyl (1-position).

- Key Differences : The nitro group is a strong electron-withdrawing substituent, significantly lowering the basicity of the imidazole nitrogen. This compound is less reactive in alkylation but serves as a precursor for nitro reduction to amines .

1H-Indole-4-carbaldehyde

- Structure : Indole ring (fused benzene and pyrrole) with carbaldehyde at position 3.

- Key Differences : The indole system’s extended π-conjugation and reduced basicity (compared to imidazole) make it more suited for fluorescence-based applications or as a building block in alkaloid synthesis .

Physical and Chemical Properties

| Compound Name | Molecular Weight | Melting Point (°C) | Solubility | Reactivity Highlights |

|---|---|---|---|---|

| 1-Allyl-1H-imidazole-4-carbaldehyde | 136.15 | Not reported | Moderate (polar solvents) | Allyl enables Diels-Alder or thiol-ene reactions. |

| 1-Butyl-1H-imidazole-4-carbaldehyde | 166.22 | Not reported | High (non-polar solvents) | Increased lipophilicity for membrane interactions. |

| 5-Chloro-2-phenyl-1H-imidazole-4-carbaldehyde | 220.65 | Not reported | Low (aqueous) | Enhanced electrophilicity for nucleophilic attack. |

| 4-Methyl-1H-imidazole-5-carbaldehyde | 110.11 | 165–166 | High (polar solvents) | Methyl deactivates ring for selective substitutions. |

| 1H-Indole-4-carbaldehyde | 145.16 | Not reported | Moderate (DMF, DMSO) | Fluorescence properties for sensing applications. |

生物活性

1-Allyl-1H-imidazole-4-carbaldehyde is a compound belonging to the imidazole family, which is widely recognized for its diverse biological activities. This article delves into the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.

1-Allyl-1H-imidazole-4-carbaldehyde has the molecular formula and a molecular weight of 134.12 g/mol. Its structure features an imidazole ring, which is known for its ability to participate in various biochemical interactions.

Antimicrobial Properties

Research has demonstrated that compounds containing imidazole rings exhibit significant antimicrobial activity. Specifically, studies have shown that derivatives of imidazole can inhibit the growth of various bacteria and fungi.

- Antibacterial Activity : In a study evaluating the antibacterial effects against strains such as Staphylococcus aureus and Escherichia coli, 1-Allyl-1H-imidazole-4-carbaldehyde exhibited promising results with minimum inhibitory concentrations (MIC) ranging from 31.25 to 62.5 µg/mL against standard bacterial strains .

- Antifungal Activity : The compound has also shown antifungal properties, making it a candidate for further exploration in treating fungal infections .

Antitumor Activity

The potential of imidazole derivatives in cancer therapy has garnered attention. Studies suggest that 1-Allyl-1H-imidazole-4-carbaldehyde may possess antitumor activity, acting through various mechanisms, including apoptosis induction and cell cycle arrest .

The biological activities of 1-Allyl-1H-imidazole-4-carbaldehyde can be attributed to its ability to interact with specific biological targets:

- CYP121 Inhibition : Research indicates that imidazole derivatives may serve as inhibitors of cytochrome P450 enzymes, such as CYP121 in Mycobacterium tuberculosis, which is crucial for developing new treatments against tuberculosis .

- Reactive Oxygen Species (ROS) Modulation : Some studies suggest that imidazole derivatives can modulate ROS levels in cells, contributing to their cytotoxic effects on cancer cells .

Case Studies

Several case studies highlight the effectiveness of 1-Allyl-1H-imidazole-4-carbaldehyde in various biological contexts:

- Study on Antimicrobial Efficacy : A comparative study assessed the antimicrobial activity of various imidazole derivatives, including 1-Allyl-1H-imidazole-4-carbaldehyde, demonstrating superior activity against resistant bacterial strains compared to traditional antibiotics .

- Antitumor Screening : In vitro studies on cancer cell lines revealed that treatment with 1-Allyl-1H-imidazole-4-carbaldehyde led to significant reductions in cell viability, with IC50 values indicating potent antitumor properties .

Data Summary

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。